Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
Overview
Description
“Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It has a molecular weight of 199.12 .
Molecular Structure Analysis
The InChI code for “Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is 1S/C7H14N2.2ClH/c8-9-7-4-5-1-2-6(7)3-5;;/h5-7,9H,1-4,8H2;2*1H . This indicates the presence of a bicyclo[2.2.1]heptane structure in the molecule.Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is a powder . It has a storage temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates
- Summary of Application: An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- Methods of Application: The reaction is enabled by organocatalysis, a type of catalysis in which the catalysts are organic compounds. The reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
- Results or Outcomes: The reaction provides a rapid and highly enantioselective method for creating bicyclo[2.2.1]heptane-1-carboxylates .
2. High-Energy Density Compounds (HEDCs)
- Summary of Application: A series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically for use as high-energy density compounds (HEDCs) .
- Methods of Application: The study involved theoretical calculations and electrostatic potential analysis of the molecular surface. The heat of formation (HOF), density, and impact sensitivity of the compounds were estimated .
- Results or Outcomes: The detonation performances, bond dissociation energies (BDE), and impact sensitivity were calculated to evaluate the designed compounds. The results showed that the number of aza nitrogen atoms and NO2 groups are two important factors for improving HOF, density, and detonation properties .
3. Synthesis of Functionalized Bicyclo[2.2.1]heptanes
- Summary of Application: A method has been developed for the synthesis of functionalized bicyclo[2.2.1]heptanes via a formal [4 + 2] cycloaddition reaction. This method allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
- Methods of Application: The reaction is enabled by organocatalysis, a type of catalysis in which the catalysts are organic compounds. The reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
- Results or Outcomes: The reaction provides a rapid and highly enantioselective method for creating bicyclo[2.2.1]heptane-1-carboxylates .
4. Synthesis of Functionalized Bicyclo[2.2.1]heptanes
- Summary of Application: A method has been developed for the synthesis of functionalized bicyclo[2.2.1]heptanes via a formal [4 + 2] cycloaddition reaction. This method allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
- Methods of Application: The reaction is enabled by organocatalysis, a type of catalysis in which the catalysts are organic compounds. The reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
- Results or Outcomes: The reaction provides a rapid and highly enantioselective method for creating bicyclo[2.2.1]heptane-1-carboxylates .
Safety And Hazards
“Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-9-7-4-5-1-2-6(7)3-5;;/h5-7,9H,1-4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYBJKQPZBDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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